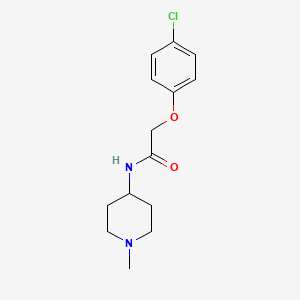
2-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as BRL-15572 and belongs to the class of piperidine derivatives.
Mecanismo De Acción
BRL-15572 is a selective antagonist of the D3 dopamine receptor. It has been found to bind to the dopamine receptor with high affinity and block its activity. This results in the reduction of dopamine signaling, which is implicated in several diseases, including addiction, schizophrenia, and Parkinson's disease.
Biochemical and Physiological Effects
BRL-15572 has been shown to have several biochemical and physiological effects. It has been found to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of drug addiction. It has also been found to improve cognitive function in animal models of schizophrenia, indicating its potential use in the treatment of this disease. Additionally, BRL-15572 has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting its potential use in the treatment of this disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BRL-15572 has several advantages for lab experiments. It is a highly selective antagonist of the D3 dopamine receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. Additionally, BRL-15572 has relatively low toxicity and is well-tolerated in animal models. However, there are some limitations to the use of BRL-15572 in lab experiments. It has relatively low solubility in water, which can make it difficult to administer in some experimental paradigms. Additionally, its effects can be influenced by factors such as age and sex, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of BRL-15572. One potential direction is the investigation of its effects on other dopamine receptor subtypes. While BRL-15572 is a selective antagonist of the D3 dopamine receptor, it may also have effects on other dopamine receptors, which could have implications for its therapeutic potential. Additionally, further studies are needed to determine the optimal dosing and administration regimen for BRL-15572 in various disease models. Finally, the potential use of BRL-15572 in combination with other drugs for the treatment of various diseases should be explored.
Conclusion
In conclusion, BRL-15572 is a promising chemical compound with significant potential for therapeutic applications. Its selective antagonism of the D3 dopamine receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. While there are some limitations to its use in lab experiments, its advantages and potential future directions make it a valuable compound for scientific research.
Métodos De Síntesis
The synthesis of BRL-15572 involves the reaction of 4-chlorophenol with 1-methyl-4-piperidone in the presence of sodium hydride and acetic anhydride. The resulting product is then treated with acetic acid to obtain BRL-15572. The yield of this synthesis method is relatively high, and the purity of the compound can be easily achieved.
Aplicaciones Científicas De Investigación
BRL-15572 has been extensively studied for its potential therapeutic applications. It has been found to have significant effects on various physiological and biochemical processes, making it a promising candidate for the treatment of several diseases. Some of the scientific research applications of BRL-15572 are discussed below.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-17-8-6-12(7-9-17)16-14(18)10-19-13-4-2-11(15)3-5-13/h2-5,12H,6-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEHWXFZCGHSGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

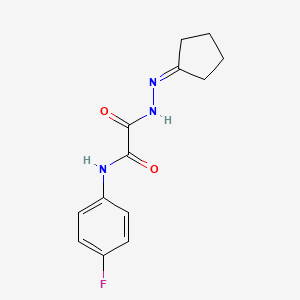
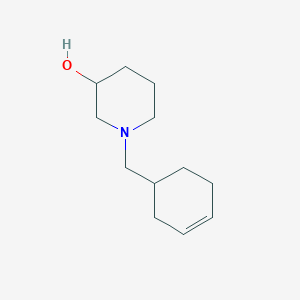
![3-(2-{2-[methyl(phenyl)amino]vinyl}-5-phenyl-1,3-benzoxazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B5172386.png)
![4-[5-({2-[(2-hydroxyethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B5172392.png)
![3-{[3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-4-(ethylamino)benzonitrile](/img/structure/B5172404.png)
![4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5172413.png)
![3-(allylthio)-6-(2-propoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5172416.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5172428.png)
![1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172432.png)
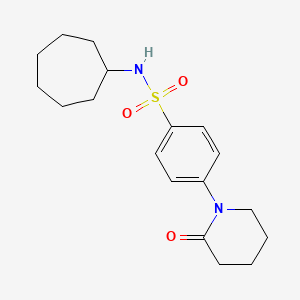
![11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5172453.png)
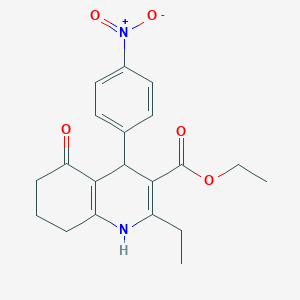
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5172478.png)
![4-{3-[(4-fluorobenzyl)amino]butyl}phenol](/img/structure/B5172481.png)